molecular formula C8H8OS B13636057 1-(4-Vinylthiophen-2-yl)ethanone

1-(4-Vinylthiophen-2-yl)ethanone

Cat. No.: B13636057
M. Wt: 152.22 g/mol
InChI Key: ASWXYKTVGJHUOP-UHFFFAOYSA-N
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Description

1-(4-Vinylthiophen-2-yl)ethanone is an organic compound featuring an ethanone (acetyl) group attached to a 4-vinylthiophene ring. This compound is of interest in materials science and medicinal chemistry due to its structural versatility.

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

1-(4-ethenylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H8OS/c1-3-7-4-8(6(2)9)10-5-7/h3-5H,1H2,2H3

InChI Key

ASWXYKTVGJHUOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Vinylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-vinylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 1-(4-Vinylthiophen-2-yl)ethanone may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Vinylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Vinylthiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Vinylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The vinyl group and thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethanone core (R-CO-CH₃) is common across multiple compounds, but substituents dramatically alter properties and applications:

Compound Substituents Key Features Reference
1-(4-Vinylthiophen-2-yl)ethanone 4-Vinylthiophen-2-yl Conjugated system, potential for polymerization; limited data available.
JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) Indole, methoxyphenyl, pentyl chain Synthetic cannabinoid with psychoactive effects; white powder, high-risk profile.
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Bromo, dimethoxy groups Electron-withdrawing substituents; MW 259.10 g/mol; potential photostability.
2-Hydroxy-1-(4-hydroxyphenyl)ethanone Hydroxyl groups on phenyl ring Isolated from marine actinomycetes; antioxidant and biological activity.
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone Chlorophenyl, imidazole Pharmacological interest (e.g., antifungal or kinase inhibition).

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (JWH-250) and hydroxyl groups (marine-derived ethanone) enhance solubility and hydrogen bonding, whereas bromo and nitro groups (e.g., 1-(5-bromo-2,4-dimethoxyphenyl)ethanone) increase stability and alter electronic properties.
  • Heterocyclic Systems : Thiophene (target compound) and indole (JWH-250) contribute to aromaticity and reactivity, but sulfur in thiophene may improve material conductivity compared to nitrogen in indole.

Biological Activity

1-(4-Vinylthiophen-2-yl)ethanone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 1-(4-Vinylthiophen-2-yl)ethanone typically involves the reaction of vinyl thiophene derivatives with acetylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the compound.

Table 1: Characterization Data for 1-(4-Vinylthiophen-2-yl)ethanone

TechniqueObservations
NMRChemical shifts indicating functional groups
IRCharacteristic absorption peaks for C=O and C=C bonds
MSMolecular ion peak confirming molecular weight

Biological Activity

1-(4-Vinylthiophen-2-yl)ethanone exhibits a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Various studies have highlighted its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that 1-(4-Vinylthiophen-2-yl)ethanone possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.

Table 2: Antimicrobial Activity of 1-(4-Vinylthiophen-2-yl)ethanone

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Bacillus subtilis15 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, while showing less efficacy against Gram-negative strains.

Antioxidant Activity

In addition to its antimicrobial properties, 1-(4-Vinylthiophen-2-yl)ethanone has been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, 1-(4-Vinylthiophen-2-yl)ethanone exhibited an IC50 value of 30 µg/mL, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Anticancer Activity

The anticancer potential of 1-(4-Vinylthiophen-2-yl)ethanone has also been investigated. In vitro studies on various cancer cell lines have shown promising results.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast)10.5
HCT116 (Colon)12.3
HeLa (Cervical)15.0

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

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